trans-Methylkhellactone
Overview
Description
Sugammadex sodium, marketed under the brand name Bridion, is a modified gamma-cyclodextrin used primarily for the reversal of neuromuscular blockade induced by rocuronium bromide and vecuronium bromide during surgery . It is the first selective relaxant binding agent (SRBA) and has revolutionized the field of anesthesia by providing a rapid and effective means to reverse muscle relaxation .
Mechanism of Action
Target of Action
Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .
Mode of Action
It is known that khellactone derivatives, including this compound, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that this compound may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.
Biochemical Pathways
Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.
Pharmacokinetics
It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .
Result of Action
Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.
Action Environment
It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sugammadex sodium involves several key steps:
Reaction of gamma-cyclodextrin with iodine and triphenylphosphine: This reaction occurs in an organic solvent to produce 6-per-deoxy-6-iodo-gamma-cyclodextrin.
Addition of sodium methoxide and acetone: This step results in the formation of the intermediate product, which is then purified by recrystallization.
Reaction with 3-mercaptopropionic acid: The intermediate is reacted with 3-mercaptopropionic acid in a basic medium, such as sodium hydride, to produce the crude sugammadex sodium.
Purification: The crude product is purified through adsorbents and recrystallization.
Industrial Production Methods
Industrial production methods for sugammadex sodium involve similar steps but on a larger scale. The process includes:
Use of organic solvents like dimethylformamide (DMF): This solvent is used in various steps of the synthesis.
Recrystallization and purification: These steps are crucial to obtain high-purity sugammadex sodium.
Chemical Reactions Analysis
Types of Reactions
Sugammadex sodium undergoes several types of chemical reactions:
Encapsulation: It forms tight water-soluble complexes with steroidal neuromuscular blocking drugs.
Oxidation and Reduction: The compound is sensitive to oxidative stress and can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Iodine and triphenylphosphine: Used in the initial step of the synthesis.
Sodium methoxide and acetone: Used to form the intermediate product.
3-mercaptopropionic acid and sodium hydride: Used in the final step to produce sugammadex sodium.
Major Products Formed
The major product formed from these reactions is sugammadex sodium, which is a highly purified compound used in medical applications .
Scientific Research Applications
Sugammadex sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclodextrin chemistry and encapsulation processes.
Biology: It is used in research related to neuromuscular blocking agents and their reversal.
Industry: It is used in the pharmaceutical industry for the production of anesthesia reversal agents.
Comparison with Similar Compounds
Similar Compounds
Neostigmine: Another drug used for reversing neuromuscular blockade, but it works by inhibiting acetylcholinesterase.
Edrophonium: Similar to neostigmine, it inhibits acetylcholinesterase to reverse neuromuscular blockade.
Uniqueness of Sugammadex Sodium
Sugammadex sodium is unique because it directly encapsulates and inactivates neuromuscular blocking agents, providing a faster and more effective reversal compared to other compounds like neostigmine and edrophonium, which work indirectly by inhibiting acetylcholinesterase .
Properties
IUPAC Name |
(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPVXHWOABQJQ-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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